molecular formula C16H12ClN3O3 B11025151 (2-chloro-4-nitrophenyl)(5,6-dimethyl-1H-benzimidazol-1-yl)methanone

(2-chloro-4-nitrophenyl)(5,6-dimethyl-1H-benzimidazol-1-yl)methanone

Cat. No.: B11025151
M. Wt: 329.74 g/mol
InChI Key: ZLDUPPYZUMCTTR-UHFFFAOYSA-N
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Description

(2-chloro-4-nitrophenyl)(5,6-dimethyl-1H-benzimidazol-1-yl)methanone is a complex organic compound with a unique structure that combines a chlorinated nitrophenyl group with a dimethyl-substituted benzimidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-chloro-4-nitrophenyl)(5,6-dimethyl-1H-benzimidazol-1-yl)methanone typically involves a multi-step process. One common method starts with the nitration of 2-chlorophenyl compounds to introduce the nitro group. This is followed by the formation of the benzimidazole ring through a cyclization reaction involving o-phenylenediamine and an appropriate aldehyde or ketone. The final step involves the coupling of the nitrophenyl and benzimidazole moieties under specific conditions, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2-chloro-4-nitrophenyl)(5,6-dimethyl-1H-benzimidazol-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Substitution: Sodium hydride (NaH), dimethyl sulfoxide (DMSO)

Major Products

    Amino derivatives: Formed by reduction of the nitro group.

    Oxidized derivatives: Formed by oxidation reactions.

    Substituted derivatives: Formed by nucleophilic substitution of the chloro group.

Scientific Research Applications

(2-chloro-4-nitrophenyl)(5,6-dimethyl-1H-benzimidazol-1-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (2-chloro-4-nitrophenyl)(5,6-dimethyl-1H-benzimidazol-1-yl)methanone involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the benzimidazole moiety can interact with biological macromolecules, such as proteins and nucleic acids. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    (2-chloro-4-nitrophenyl)(1H-benzimidazol-1-yl)methanone: Lacks the dimethyl substitution on the benzimidazole ring.

    (2-chloro-4-nitrophenyl)(5-methyl-1H-benzimidazol-1-yl)methanone: Contains a single methyl group on the benzimidazole ring.

    (2-chloro-4-nitrophenyl)(5,6-dimethyl-2H-benzimidazol-2-yl)methanone: Has a different substitution pattern on the benzimidazole ring.

Uniqueness

The presence of both the nitrophenyl and dimethyl-substituted benzimidazole groups in (2-chloro-4-nitrophenyl)(5,6-dimethyl-1H-benzimidazol-1-yl)methanone imparts unique chemical and biological properties. The dimethyl groups can influence the compound’s lipophilicity and steric interactions, potentially enhancing its binding affinity and specificity for certain molecular targets.

Properties

Molecular Formula

C16H12ClN3O3

Molecular Weight

329.74 g/mol

IUPAC Name

(2-chloro-4-nitrophenyl)-(5,6-dimethylbenzimidazol-1-yl)methanone

InChI

InChI=1S/C16H12ClN3O3/c1-9-5-14-15(6-10(9)2)19(8-18-14)16(21)12-4-3-11(20(22)23)7-13(12)17/h3-8H,1-2H3

InChI Key

ZLDUPPYZUMCTTR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)C(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl

Origin of Product

United States

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